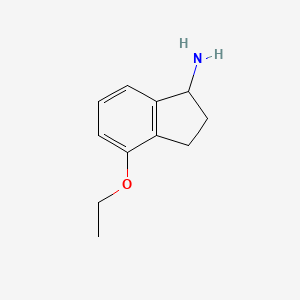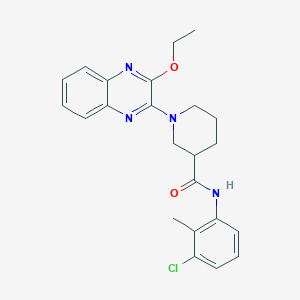
4-ethoxy-2,3-dihydro-1H-inden-1-amine
描述
4-ethoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C11H15NO It is a derivative of indane, featuring an ethoxy group at the fourth position and an amine group at the first position of the indane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethoxy-2,3-dihydro-1H-indene.
Amination: The key step involves the introduction of the amine group. This can be achieved through a reductive amination process, where the ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Catalytic Hydrogenation: Using palladium or platinum catalysts to facilitate the reduction of intermediates.
Automated Synthesis: Employing automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-ethoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted indane derivatives.
科学研究应用
4-ethoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: Researchers use it to study the interactions of amine-containing compounds with biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-ethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-inden-1-amine: Lacks the ethoxy group, leading to different chemical properties and reactivity.
4-methoxy-2,3-dihydro-1H-inden-1-amine: Features a methoxy group instead of an ethoxy group, affecting its solubility and interaction with biological targets.
4-ethoxy-1-indanone: An oxidized form of the compound, used in different synthetic applications.
Uniqueness
4-ethoxy-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both ethoxy and amine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
4-ethoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5,10H,2,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRVXFVRIXQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286904 | |
| Record name | 4-Ethoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251999-14-0 | |
| Record name | 4-Ethoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251999-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B1651192.png)
![N-(4-chlorophenyl)-2-[5-(isobutyrylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]butanamide](/img/structure/B1651195.png)
![N-(2,3-dimethylphenyl)-4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxamide](/img/structure/B1651196.png)
![4-[3-(3-methylbenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1651197.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1651198.png)

![2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1651201.png)
![N-(3,4-dimethoxybenzyl)-4-[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]butanamide](/img/structure/B1651204.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine](/img/structure/B1651206.png)


![3-[(3-chlorobenzyl)thio]-7-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651210.png)
![2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B1651212.png)
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B1651213.png)
